molecular formula C15H19F3O12S B024346 Mannose triflate CAS No. 92051-23-5

Mannose triflate

Cat. No. B024346
CAS RN: 92051-23-5
M. Wt: 480.4 g/mol
InChI Key: OIBDVHSTOUGZTJ-PEBLQZBPSA-N
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Description

Synthesis Analysis

Mannose triflate's synthesis is notable for its practicality and reliability, enabling large-scale preparation to meet the demands of FDG production for both research and clinical applications. The synthesis process typically involves starting from D-mannose and undergoing several chemical transformations to achieve the desired triflate precursor (Toyokuni et al., 2004).

Molecular Structure Analysis

The molecular structure of mannose triflate, particularly its cyclic carbonate form derived from d-mannose, highlights the potential for creating polymers with high-temperature resistance and functionalization capabilities. This opens avenues for applications in high-performance materials (Gregory et al., 2016).

Scientific Research Applications

  • Radiopharmaceutical Production : Mannose triflate is used as a precursor in producing [18F]-FDG, a radiopharmaceutical essential in positron emission tomography (PET). PET assesses glycolytic activity in tumor cells and is crucial for diagnosing heart and neurological diseases (Simeonova & Todorov, 2023).

  • Cancer Research : It's utilized for synthesizing (18)F-FDG, which, when conjugated with gold nanoparticles and anti-metadherin antibody, aids in cancer research and potential treatments (Unak et al., 2012).

  • Oligosaccharide Synthesis : Mannose triflate is integral for the stereospecific synthesis of oligosaccharides containing the α-d-mannopyranosyl and β-l-rhamnopyranosyl linkage, a fundamental process in biochemical studies (Hodosi & Kováč, 1998).

  • Immunology : D-mannose has shown to suppress immunopathology in mouse models of autoimmune diseases and increase the proportion of regulatory T cells, hinting at its therapeutic potential (Zhang et al., 2017).

  • Medical and Research Supply : Mannose triflate is routinely prepared to meet the growing needs for FDG in research centers and hospitals, showcasing its importance in medical imaging and diagnostic studies (Toyokuni et al., 2004).

  • Drug and Gene Delivery : Mannose, mannan conjugates, and their specific interacting proteins are explored for gene delivery and drug targeting, potentially revolutionizing targeted delivery systems (Gupta, Gupta, & Gupta, 2009).

  • Metabolic Research : Studies have found that mannose alters gut microbiome, affects diet-induced obesity, and improves glucose tolerance, suggesting its significant role in metabolic research and potential therapeutic applications (Sharma et al., 2018).

  • Food Industry and Health : Mannose is used in the food, medicine, cosmetic, and food-additive industries, exhibiting physiological benefits on health such as impacting the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections (Wu, Zhang, & Mu, 2019).

  • Clinical Applications : Mannose has potential in treating various diseases, preventing pancreatic fistula, and improving magnetic resonance imaging for acute pancreatitis, highlighting its versatility in clinical applications (Wei, Huang, Cui, & Zhu, 2020).

  • Targeted Drug Delivery : Mannose-targeted drug delivery systems are being explored for treating a number of diseases, including cancer, which could significantly improve patient quality of life (Irache, Salman, Gamazo, & Espuelas, 2008).

Safety And Hazards

Mannose triflate should be handled with adequate ventilation . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Future Directions

Mannose triflate is a well-known precursor for 18 F-FDG synthesis for PET applications . The binding of 18 F to the mannose triflate has been carried out via SN2 nucleophilic substitution reaction . It is used in computational tomography, an imaging technique in early detection of cancer . Future research may focus on improving the efficiency of this process .

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBDVHSTOUGZTJ-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238841
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mannose triflate

CAS RN

92051-23-5
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
R Chirakal, B McCarry, M Lonegran, G Firnau… - Applied radiation and …, 1995 - Elsevier
… A solution of 10rag mannose triflate I in 0.5mL CH3CN was added and stirred for 1 min. The mixture was heated in the microwave for 30 s at 10% power followed by further stirring for 1 …
Number of citations: 27 www.sciencedirect.com
T Toyokuni, JSD Kumar, P Gunawan… - Molecular Imaging & …, 2004 - Elsevier
… There have been two methods reported in the literature for the synthesis of mannose triflate … mannose triflate (1). Described herein is an optimized synthetic approach to mannose triflate …
Number of citations: 18 www.sciencedirect.com
G Unak, F Ozkaya, EI Medine, O Kozgus… - Colloids and Surfaces B …, 2012 - Elsevier
… Mannose triflate is a well known precursor for 18 F-FDG synthesis for PET applications. The … conjugation to mannose triflate in this study. The binding of 18 F to the mannose triflate was …
Number of citations: 68 www.sciencedirect.com
MC Koag, HK Kim, AS Kim - Chemical Engineering Journal, 2014 - Elsevier
… [ 18 F]FDG was prepared via fluorination of mannose triflate, … carried out at 100 C with mannose triflate, Kryptofix (K 222 ), … , we checked the solubility of mannose triflate in each of the 2…
Number of citations: 13 www.sciencedirect.com
CC Lee, G Sui, A Elizarov, CJ Shu, YS Shin, AN Dooley… - Science, 2005 - science.org
… of [ 18 O]water at a cyclotron facility (19); (ii) solvent exchange from water to acetonitrile (MeCN); (iii) [ 18 F]fluoride substitution of the triflate group in the d-mannose triflate precursor 1 in …
Number of citations: 659 www.science.org
JM Gillies, C Prenant, GN Chimon, GJ Smethurst… - Applied radiation and …, 2006 - Elsevier
… These reactions involved established methods of nucleophilic substitution on a mannose triflate precursor and direct iodination of the protein using iodogen as an oxidant. This has …
Number of citations: 85 www.sciencedirect.com
S Yu - Biomedical imaging and intervention journal, 2006 - ncbi.nlm.nih.gov
… Nucleophilic fluorination using mannose triflate as precursor and Kryptofix or tetrabutylammonium salts (TBA) is widely used because of higher yield and shorter reaction time. The …
Number of citations: 248 www.ncbi.nlm.nih.gov
JM Gillies, C Prenant, GN Chimon, GJ Smethurst… - Applied Radiation and …, 2006 - Elsevier
… Annexin V using iodine-124, the indirect radioiodination of the anti-cancer drug doxorubicin from a tin-butyl precursor and the radiosynthesis of 2-[ 18 F]FDG from a mannose triflate …
Number of citations: 138 www.sciencedirect.com
JH Oh, BN Lee, KR Nam, GA Attla, KC Lee… - AIP Conference …, 2011 - pubs.aip.org
… -beta-D-mannopyranose (mannose triflate). Mannose triflate structure is similar to that of FDG, … F-18 ion approaches the mannose triflate at back side of 2-position of carbon, while the …
Number of citations: 2 pubs.aip.org
A Khwaj, F Al Obied, S Ofeshat… - Zagazig University …, 2014 - zumj.journals.ekb.eg
… Nucleophilic fluorination using mannose triflate as precursor and Kryptofix or tetrabutylammonium salts (TBA) is widely used because of higher yield and shorter reaction time. The …
Number of citations: 2 zumj.journals.ekb.eg

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